molecular formula C14H10ClFO B1324064 2-Chloro-4'-fluoro-3'-methylbenzophenone CAS No. 59396-46-2

2-Chloro-4'-fluoro-3'-methylbenzophenone

Cat. No.: B1324064
CAS No.: 59396-46-2
M. Wt: 248.68 g/mol
InChI Key: DGGVFSJQDNUMIP-UHFFFAOYSA-N
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Description

2-Chloro-4’-fluoro-3’-methylbenzophenone is an organic compound with the molecular formula C14H10ClFO. It is a derivative of benzophenone, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-fluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 2-Chlorobenzoyl chloride and 4-fluoro-3-methylbenzene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4’-fluoro-3’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors equipped with cooling systems to maintain the desired temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-fluoro-3’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Electrophilic Substitution: Bromine (Br2) or sulfuric acid (H2SO4) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of 2-Chloro-4’-fluoro-3’-methylbenzyl alcohol.

    Oxidation: Formation of 2-Chloro-4’-fluoro-3’-methylbenzoic acid.

Scientific Research Applications

2-Chloro-4’-fluoro-3’-methylbenzophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-fluoro-3’-methylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3’-fluoro-4’-methylbenzophenone: Similar structure but different positioning of substituents.

    4-Chloro-2-fluorobenzophenone: Lacks the methyl group.

    2-Fluoro-4’-chloro-3’-methylbenzophenone: Different arrangement of chlorine and fluorine atoms.

Uniqueness

2-Chloro-4’-fluoro-3’-methylbenzophenone is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene rings. This arrangement imparts distinct chemical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGVFSJQDNUMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641762
Record name (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59396-46-2
Record name (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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